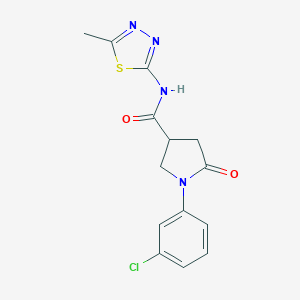
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as a thiadiazole derivative and has been studied for its potential applications in various fields, including medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of specific enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, it has been proposed that this compound may interfere with cellular signaling pathways, leading to its observed anti-inflammatory and anticancer activities.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit significant biochemical and physiological effects. Studies have reported that this compound possesses potent antimicrobial activity against various bacterial and fungal strains. Moreover, it has been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to exhibit significant anticancer activity, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer activities, making it an attractive candidate for drug development. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, highlighting the need for careful dose optimization in lab experiments.
Orientations Futures
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the potential toxicity and safety of this compound are needed to facilitate its translation into clinical use.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 3-chlorobenzoic acid with thiosemicarbazide to form 5-methyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-chloro-1-phenylpropan-1-one to form the final product.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and drug development. Several studies have reported that this compound exhibits significant antimicrobial, anti-inflammatory, and anticancer activities. Moreover, it has been shown to possess potent inhibitory effects against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
Propriétés
Formule moléculaire |
C14H13ClN4O2S |
|---|---|
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN4O2S/c1-8-17-18-14(22-8)16-13(21)9-5-12(20)19(7-9)11-4-2-3-10(15)6-11/h2-4,6,9H,5,7H2,1H3,(H,16,18,21) |
Clé InChI |
USZJYBRZRCJZOG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide](/img/structure/B277346.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B277358.png)
![4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B277362.png)

![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B277364.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)


![N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277379.png)
![N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277380.png)